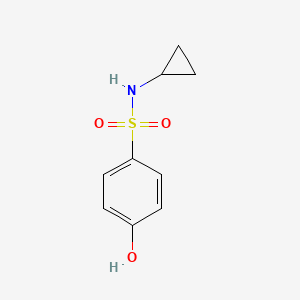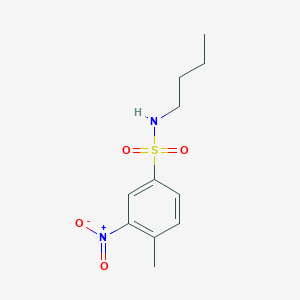![molecular formula C9H12BrNO B3080147 O-[3-(3-bromophenyl)propyl]hydroxylamine CAS No. 1082247-34-4](/img/structure/B3080147.png)
O-[3-(3-bromophenyl)propyl]hydroxylamine
Overview
Description
“O-[3-(3-bromophenyl)propyl]hydroxylamine” is a chemical compound with the CAS number 1082247-34-4. It is also known as “O- (3-bromophenyl)hydroxylamine hydrochloride” with the CAS number 1387003-36-2 . The compound has a molecular formula of C6H7BrClNO and a molecular weight of 224.48 .
Molecular Structure Analysis
The molecular structure of “O-[3-(3-bromophenyl)propyl]hydroxylamine” consists of a hydroxylamine group attached to a 3-bromophenylpropyl group . The presence of the bromine atom on the phenyl ring may influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis and Pharmacological Applications:
- "O-[3-(3-bromophenyl)propyl]hydroxylamine" derivatives have been synthesized and tested for anticonvulsant activity. Compounds in this class exhibited significant activity with minimal neurotoxicity, indicating potential in seizure control treatments (Unverferth et al., 1998).
Chemical Reactions and Synthesis Processes:
- The compound and its derivatives have been involved in the synthesis of 3-aminopyrroles and related compounds, showcasing its role in the formation of diverse chemical structures (Unverferth et al., 1998).
- It has also been used in the synthesis of isoxazoles, demonstrating its versatility in creating different chemical compounds (Iwai & Nakamura, 1966).
Structural and Mechanistic Studies:
- Studies have been conducted on the structural features and reaction mechanisms involving "O-[3-(3-bromophenyl)propyl]hydroxylamine" derivatives, contributing to the understanding of their chemical behavior (Vaickelionienė et al., 2004).
- Its derivatives have been analyzed for their role as mechanism-based inhibitors, providing insights into enzyme interactions and potential pharmacological applications (Colombo et al., 1984).
Synthetic Applications in Asymmetric Synthesis:
- The compound's derivatives have been applied in the asymmetric synthesis of N-protected amines and β-amino acids, highlighting its importance in stereoselective synthesis (Hunt et al., 1999).
Chemical Reactions and Derivatives:
- Research has explored its reactions with various chemicals, such as diphenylphosphinic chloride, to form specific derivatives, which are important for understanding its chemical properties (Harger, 1982).
properties
IUPAC Name |
O-[3-(3-bromophenyl)propyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-5-1-3-8(7-9)4-2-6-12-11/h1,3,5,7H,2,4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIODDRIKPPKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[3-(3-bromophenyl)propyl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



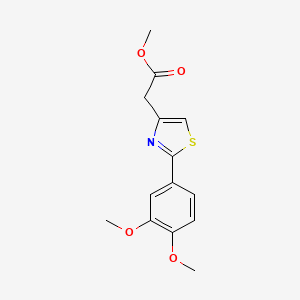

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)
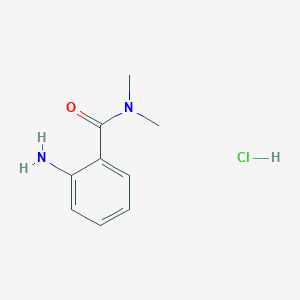
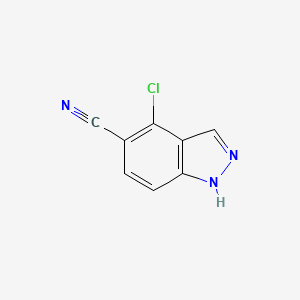
![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)
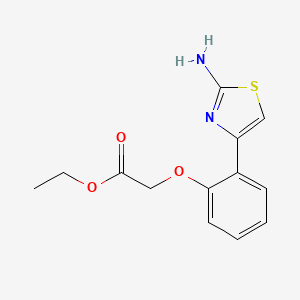
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)
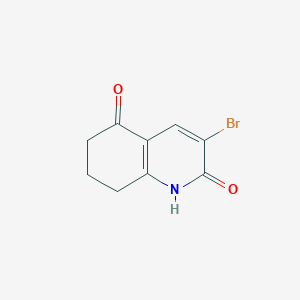
![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)


